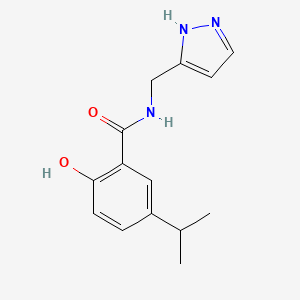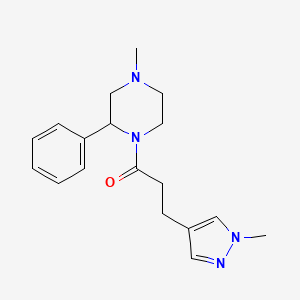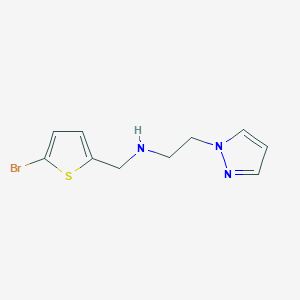
2-hydroxy-5-propan-2-yl-N-(1H-pyrazol-5-ylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-5-propan-2-yl-N-(1H-pyrazol-5-ylmethyl)benzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzamide core with hydroxy and propan-2-yl substituents, as well as a pyrazolylmethyl group, which contribute to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-5-propan-2-yl-N-(1H-pyrazol-5-ylmethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 2-hydroxy-5-propan-2-ylbenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Pyrazolylmethyl Group: The pyrazolylmethyl group is introduced via a nucleophilic substitution reaction, where the benzamide intermediate reacts with a pyrazole derivative in the presence of a suitable base.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
2-hydroxy-5-propan-2-yl-N-(1H-pyrazol-5-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The pyrazolylmethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the benzamide core may produce an amine derivative.
科学的研究の応用
2-hydroxy-5-propan-2-yl-N-(1H-pyrazol-5-ylmethyl)benzamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-hydroxy-5-propan-2-yl-N-(1H-pyrazol-5-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxy and pyrazolylmethyl groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
2-hydroxy-2-methylpropiophenone: A compound with a similar hydroxy group but different core structure.
2-hydroxy-5-methyl-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzamide: A closely related compound with a methyl group instead of a propan-2-yl group.
Uniqueness
2-hydroxy-5-propan-2-yl-N-(1H-pyrazol-5-ylmethyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular pathways, making it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
2-hydroxy-5-propan-2-yl-N-(1H-pyrazol-5-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-9(2)10-3-4-13(18)12(7-10)14(19)15-8-11-5-6-16-17-11/h3-7,9,18H,8H2,1-2H3,(H,15,19)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDGJBIQFHXKFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)O)C(=O)NCC2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N,2-dimethyl-N-[1-(4-methylsulfonylphenyl)ethyl]furan-3-carboxamide](/img/structure/B6620082.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-[3-(4-methylpyrazol-1-yl)azetidin-1-yl]acetamide](/img/structure/B6620090.png)

![2-[[4-(4-fluorophenyl)oxan-4-yl]amino]-N-prop-2-enylacetamide](/img/structure/B6620107.png)

![4-cyano-N-[1-(3,5-dimethylpyrazol-1-yl)propan-2-yl]-2-methylbenzenesulfonamide](/img/structure/B6620136.png)
![2-Methyl-5-[[2-methyl-4-(2-methylphenyl)pyrrolidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B6620147.png)
![4-[[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]methyl]oxane-4-carboxamide](/img/structure/B6620151.png)
![2-[4-[1-(3-Chlorophenyl)ethyl]piperazin-1-yl]acetamide](/img/structure/B6620162.png)

![tert-butyl (4S)-4-[(2-methylcyclopropyl)carbamoyl]-1,3-thiazolidine-3-carboxylate](/img/structure/B6620168.png)
![2,3-dichloro-N-[1-[cyclopentyl(methyl)amino]-1-oxopropan-2-yl]benzamide](/img/structure/B6620176.png)

![3-[(3,5-Dimethylphenyl)methyl]-8,8-dioxo-8lambda6-thia-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6620182.png)
